molecular formula C14H18BFN2O2 B1395680 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 864773-67-1

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No.: B1395680
CAS No.: 864773-67-1
M. Wt: 276.12 g/mol
InChI Key: OTNIGJGWROAJRQ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a boronic acid derivative with a fluorine atom and a methyl group on the indazole ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Boronic Acid Derivative Synthesis: Starting from 6-fluoro-3-methyl-1H-indazole, the compound can be synthesized by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

  • Cross-Coupling Reactions: This compound can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it is coupled with aryl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Cross-Coupling Reactions: The primary use of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Bases: Potassium acetate, sodium carbonate, and cesium carbonate are often used as bases in these reactions.

  • Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.

Major Products Formed:

  • Biaryl Compounds: The primary products are biaryl compounds formed through cross-coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be formed.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, it is used as a tool for studying enzyme mechanisms and developing new bioactive compounds.

Industry: It is used in the production of various industrial chemicals, including polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the indazole ring.

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with a benzene ring instead of an indazole ring.

Uniqueness: 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is unique due to its indazole core, which provides distinct chemical properties and reactivity compared to other boronic acid derivatives. Its ability to participate in cross-coupling reactions makes it a valuable tool in organic synthesis.

Properties

IUPAC Name

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFN2O2/c1-8-9-6-10(11(16)7-12(9)18-17-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNIGJGWROAJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699628
Record name 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864773-67-1
Record name 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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